molecular formula C14H21ClN2O B2482185 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride CAS No. 1025707-84-9

1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride

Cat. No.: B2482185
CAS No.: 1025707-84-9
M. Wt: 268.79
InChI Key: VSGJAQAFRUMUFD-UHFFFAOYSA-M
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Description

1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride is a quaternary ammonium compound featuring a pyridinium core linked to a 2-ethylpiperidine moiety via a 2-oxoethyl spacer. This structure combines the aromatic pyridinium ring, known for its cationic and polar properties, with a piperidine-derived substituent, which may enhance bioavailability and receptor interactions. For example, 1-(2-(4-substituted phenyl)-2-oxoethyl)pyridinium bromides are prepared by reacting phenacyl bromides with pyridine derivatives in acetone . Similarly, 2-ethylpiperidinium chloride is synthesized via alkylation of 2-ethylpiperidine with benzyl chloride . These methods suggest that the target compound could be synthesized by reacting 2-(2-ethylpiperidino)-2-oxoethyl chloride with pyridine under controlled conditions.

The compound’s structural features, including the 2-oxoethyl group and 2-ethylpiperidine substituent, likely influence its physicochemical properties. Pyridinium salts generally exhibit high solubility in polar solvents, while the 2-ethylpiperidine group may contribute to lipophilicity, affecting membrane permeability .

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-pyridin-1-ium-1-ylethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N2O.ClH/c1-2-13-8-4-7-11-16(13)14(17)12-15-9-5-3-6-10-15;/h3,5-6,9-10,13H,2,4,7-8,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJAQAFRUMUFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the alkylation of pyridine with 2-(2-ethylpiperidino)-2-oxoethyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications References
1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride 2-Ethylpiperidine, 2-oxoethyl ~296.8* Potential antimicrobial, receptor modulation Inferred
1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride Thiadiazole-amino group 395.3 Anticancer agents
4-Methoxy-1-(2-(4-substituted phenyl)-2-oxoethyl)pyridinium bromide Methoxy group, phenyl substituent 330.2–358.2 COX-2 inhibition
1-(2-(Benzylamino)-2-oxoethyl)-4-((hydroxyimino)methyl)pyridinium chloride Oxime group, benzylamino substituent 347.8 Acetylcholinesterase reactivation

*Calculated based on molecular formula C₁₄H₂₂ClN₂O.

Key Observations:

Biological Activity Modulation: The thiadiazole-amino group in confers anticancer activity, likely through DNA intercalation or enzyme inhibition. Oxime derivatives (e.g., ) exhibit acetylcholinesterase reactivation, critical for organophosphate poisoning treatment. The 2-ethylpiperidine group in the target compound may enhance interactions with muscarinic or NMDA receptors, as seen in other piperidine derivatives .

Physicochemical Properties: Methoxy-substituted pyridinium salts (e.g., ) show increased solubility and stability compared to non-polar substituents. Long alkyl chains (e.g., in ) increase lipophilicity, improving blood-brain barrier penetration.

Key Observations:

  • Quaternization of pyridine with haloalkyl derivatives (e.g., phenacyl bromides) is a common high-yield route .
  • The presence of electron-withdrawing groups (e.g., oxoethyl) accelerates quaternization due to enhanced electrophilicity .

Key Observations:

  • Antimicrobial activity in pyridinium derivatives correlates with cationic charge disrupting microbial membranes .

Biological Activity

1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride, a compound with a pyridinium structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with an ethylpiperidine moiety and an oxoethyl group. This structure is significant for its solubility and interaction with biological targets.

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly by influencing adrenergic receptors. Studies indicate that similar pyridinium compounds can interact with α-adrenergic receptors, which are critical for various physiological responses including blood pressure regulation and neurotransmission .

Pharmacological Studies

Recent studies have explored the compound's effects on various biological systems:

  • Adrenergic Activity : The compound has been shown to selectively bind to α-adrenergic receptors, influencing cardiovascular responses. For instance, related compounds exhibit dose-dependent reductions in blood pressure in animal models, suggesting potential applications in hypertension management .
  • Antioxidant Properties : Pyridinium ions are known to accumulate in mitochondria and may act as antioxidants. This property is particularly relevant in the context of oxidative stress-related diseases such as neurodegeneration and diabetes. The ability to trap reactive oxygen species (ROS) positions this class of compounds as potential therapeutic agents .
  • Neuroprotective Effects : The modulation of mitochondrial function by pyridinium salts suggests a role in neuroprotection. Compounds that accumulate in mitochondria can mitigate oxidative damage, which is pivotal in conditions like Alzheimer's disease .

Case Studies

Several studies have documented the effects of similar pyridinium derivatives:

  • Study on Cardiovascular Effects : A study involving BAY-6096 (a related compound) demonstrated significant reductions in blood pressure through α-2B receptor antagonism. The findings suggest that this compound may exhibit comparable cardiovascular benefits .
  • Antioxidant Mechanism Exploration : Research has indicated that pyridinium salts can effectively trap carbon-centered radicals, thereby reducing oxidative stress markers in cellular models. This supports their potential utility as therapeutic antioxidants .

Comparative Analysis of Biological Activities

Compound NamePrimary ActivityMechanism of ActionReferences
This compoundAdrenergic modulationSelective α-adrenergic receptor binding
BAY-6096Blood pressure reductionα-2B receptor antagonism
MKT-077AntioxidantMitochondrial accumulation

Q & A

Q. Key Reaction Parameters

StepReagents/ConditionsYieldReference
AlkylationPyridine + 2-(2-ethylpiperidino)acetyl chloride, acetone, 5–6 h, RT~95%
PurificationEthanol recrystallization>95% purity

What safety precautions are critical during handling?

Q. Basic (Safety Protocols)

  • GHS Hazards : Classified as causing skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .
  • Storage : Store in a cool, ventilated area away from oxidizers. Stability data suggest no decomposition under recommended conditions .

Which analytical techniques confirm structural integrity and purity?

Q. Basic (Characterization)

  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyridinium ring vibrations (~1600 cm⁻¹) .
  • NMR : ¹H NMR should show pyridinium protons (δ 8.5–9.5 ppm) and piperidine methylene groups (δ 1.2–2.8 ppm) .
  • X-ray Crystallography : Resolve crystal packing and chair conformation of the piperidine ring (puckering parameters: Q = 0.5708 Å, θ = 180°) .

How does the crystal structure influence reactivity?

Advanced (Structure-Reactivity Relationship)
The piperidine ring adopts a chair conformation , stabilizing the molecule via intramolecular hydrogen bonds (N–H⋯Cl) . This rigidity may:

  • Limit conformational flexibility during receptor binding.
  • Enhance thermal stability (no decomposition below 200°C inferred from analogous compounds) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced (Pharmacological Research)

  • Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., muscarinic or NMDA receptors) .
  • Analog Synthesis : Modify the ethyl group on piperidine or the pyridinium substituents to assess steric/electronic effects.
  • In Vitro Assays : Use radioligand binding studies (e.g., M3 receptor subtypes in pancreatic tissue) .

What computational strategies predict biological targets?

Q. Advanced (Bioinformatics)

  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on acetylcholine-binding proteins due to structural similarity to 4-DAMP .
  • QSAR Modeling : Correlate substituent electronegativity with IC50 values from existing piperidine datasets .

How to resolve contradictions in spectral data during characterization?

Q. Advanced (Data Analysis)

  • Multi-Technique Validation : Cross-verify NMR/FTIR data with high-resolution mass spectrometry (HRMS) to distinguish between hydration states or salt forms.
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may obscure spectral peaks .

What ecological toxicity data are available for this compound?

Q. Basic (Environmental Impact)

  • Gaps : No ecotoxicity (e.g., LC50, biodegradability) or bioaccumulation potential data are reported .
  • Recommendations : Conduct OECD 301D biodegradation tests and Daphnia magna acute toxicity assays for risk assessment.

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